

# An In-Depth Technical Guide to Octatetracontane: Properties, Analysis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	Octatetracontane
CAS No.:	7098-26-2
Cat. No.:	B1582252

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This guide provides a comprehensive technical overview of n-**octatetracontane**, a long-chain alkane of significant interest in various scientific disciplines. Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental properties, analytical methodologies, and potential applications of this molecule, grounding all information in established scientific principles and practices.

## Core Identification and Nomenclature

At the foundation of any chemical study is the unambiguous identification of the compound in question. **Octatetracontane**, a saturated hydrocarbon, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

The IUPAC name for this molecule is simply **octatetracontane**.<sup>[1]</sup> The prefix "octatetraconta-" indicates a total of 48 carbon atoms, and the suffix "-ane" signifies that it is a saturated alkane, containing only single bonds between carbon atoms. In practice, it is commonly referred to as n-**octatetracontane** to explicitly denote its linear, unbranched structure.<sup>[1]</sup>

A variety of synonyms and identifiers are used in commercial and database contexts to refer to **n-octatetracontane**. Understanding these is crucial for efficient literature and database searches.

Identifier Type	Value	Source(s)
CAS Number	7098-26-2	[1]
Molecular Formula	C <sub>48</sub> H <sub>98</sub>	[1]
Synonyms	n-Octatetracontane, ALKANE C48	[1]
InChIKey	CFBPOLLJQOANPF- UHFFFAOYSA-N	[1]

The structural representation of **n-octatetracontane** is fundamental to understanding its physical and chemical behavior.

Caption: Chemical structure of **n-octatetracontane** (C<sub>48</sub>H<sub>98</sub>).

## Physicochemical and Spectroscopic Characterization

The long, unbranched nature of **n-octatetracontane** dictates its physical properties, making it a waxy solid at room temperature with a high melting point due to significant van der Waals forces between the long chains.

Property	Value	Source(s)
Molecular Weight	675.29 g/mol	[1]
Melting Point	91-93 °C	
Boiling Point	568.7 °C at 760 mmHg (estimated)	
Density	~0.822 g/cm <sup>3</sup>	

## Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of **n-octatetracontane**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple, characterized by two main signals. A prominent signal around  $\delta$  1.25 ppm corresponds to the protons of the 46 internal methylene ( $-\text{CH}_2-$ ) groups. A triplet at approximately  $\delta$  0.88 ppm is characteristic of the terminal methyl ( $-\text{CH}_3$ ) protons. The integration of these signals should yield a ratio of approximately 92:6 (or 46:3).
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. Due to the long, repeating chain, the signals for the innermost methylene carbons will be very close, typically around  $\delta$  29-30 ppm. Signals for carbons closer to the ends of the chain will be shifted slightly, with the terminal methyl carbon appearing at approximately  $\delta$  14 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by its C-H stretching and bending vibrations.
  - C-H Stretch: Strong absorptions are expected in the  $2850\text{-}2960\text{ cm}^{-1}$  region, corresponding to the symmetric and asymmetric stretching of the methylene and methyl groups.
  - C-H Bend: Characteristic bending vibrations for methylene and methyl groups will appear around  $1465\text{ cm}^{-1}$  (scissoring) and  $1375\text{ cm}^{-1}$  (umbrella mode), respectively. The absence of significant peaks in other regions confirms the lack of functional groups.

## Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for characterizing the thermal transitions of materials like long-chain alkanes.<sup>[2][3]</sup> For **n-octatetracontane**, a DSC thermogram would reveal a sharp endothermic peak corresponding to its melting point ( $T_m$ ). The precise temperature and enthalpy of melting ( $\Delta H_m$ ) are sensitive indicators of purity;

impurities will typically broaden the melting peak and lower the melting temperature. This makes DSC an invaluable tool for quality control and for studying the phase behavior of **octatetracontane** in mixtures, such as in lipid-based drug delivery systems.[2]

## Sourcing, Purification, and Analytical Validation

While various synthetic routes to long-chain alkanes exist, n-**octatetracontane** for research and analytical purposes is typically obtained from commercial suppliers. However, ensuring its purity is paramount for its use as an analytical standard or in sensitive applications.

### Purification by Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds like **octatetracontane**.<sup>[4]</sup><sup>[5]</sup> The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.<sup>[6]</sup>

Causality of Procedural Steps:

- **Solvent Selection:** The ideal solvent is one in which **octatetracontane** has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Non-polar solvents like hexane or heptane are good candidates due to the "like dissolves like" principle. The choice is critical; a solvent that dissolves the alkane too well at low temperatures will result in poor recovery.
- **Minimal Hot Solvent:** Using the minimum amount of boiling solvent to fully dissolve the crude solid ensures that the solution becomes supersaturated upon cooling, maximizing the yield of recrystallized product.<sup>[4]</sup>
- **Slow Cooling:** Allowing the solution to cool slowly and without disturbance is crucial. This promotes the formation of large, well-ordered crystals, which are inherently purer as they exclude impurities from their crystal lattice. Rapid cooling can trap impurities within smaller, less-ordered crystals.
- **Ice-Cold Solvent Wash:** A final rinse of the collected crystals with a small amount of ice-cold solvent removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.<sup>[4]</sup>

### Step-by-Step Protocol for Recrystallization:

- **Dissolution:** Place the crude n-**octatetracontane** in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., heptane) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.
- **Cooling & Crystallization:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
- **Washing:** Wash the crystals in the funnel with a small volume of ice-cold solvent.
- **Drying:** Allow the crystals to dry completely under vacuum to remove any residual solvent. The purity of the recrystallized material should be confirmed by melting point analysis (a sharp melting range indicates high purity) and the analytical techniques described below.

## Analytical Workflow for Purity and Identity Confirmation

A self-validating system for the analysis of n-**octatetracontane** ensures both its identity and purity. This typically involves a chromatographic separation followed by spectroscopic detection.

Caption: Workflow for the purification and analytical validation of n-**octatetracontane**.

### Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

GC-MS is the definitive technique for analyzing volatile and semi-volatile compounds like long-chain alkanes.

- **Principle & Causality:**
  - **Injection:** A solution of the sample is injected into a heated port, where it is vaporized. A high-temperature inlet is necessary due to the high boiling point of **octatetracontane**.
  - **Separation (GC):** The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase.

For non-polar alkanes, a non-polar stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane) is chosen to separate compounds based on their boiling points.

**Octatetracontane**, having a very high boiling point, will have a long retention time. A temperature-programmed analysis (ramping the column temperature) is essential to elute such high-molecular-weight compounds in a reasonable time and as sharp peaks.

- Detection (MS): As the compound elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron impact, EI), which causes the molecule to fragment in a reproducible pattern. This fragmentation pattern serves as a "fingerprint" for identification. The mass spectrometer separates these fragments based on their mass-to-charge ratio ( $m/z$ ), producing a mass spectrum.
- Step-by-Step Methodology:
  - Sample Preparation: Prepare a dilute solution of the purified **octatetracontane** (~1 mg/mL) in a high-purity solvent like hexane or cyclohexane.
  - GC Conditions:
    - Injector: Set to a high temperature (e.g., 325 °C) to ensure complete vaporization.
    - Column: Use a high-temperature capillary column suitable for high-molecular-weight hydrocarbons (e.g., a 30m, 0.25mm ID, 0.25 $\mu$ m film thickness, 5% phenyl-methylpolysiloxane phase).
    - Oven Program: Start at a moderate temperature (e.g., 150 °C), then ramp at a controlled rate (e.g., 15 °C/min) to a final high temperature (e.g., 350 °C) and hold for several minutes to ensure the compound elutes.
    - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - MS Conditions:
    - Ion Source: Electron Impact (EI) at 70 eV.
    - Mass Range: Scan from  $m/z$  40 to 700.
  - Data Analysis:

- Purity: The resulting chromatogram should show a single, sharp peak. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
- Identity: The mass spectrum of the peak should be compared to a reference library (e.g., NIST). The spectrum will not show a molecular ion ( $M^+$  at  $m/z$  674) due to extensive fragmentation, but it will display a characteristic pattern of sequential losses of 14 Da ( $-CH_2-$  groups), which is indicative of a long-chain alkane.

## Applications in Research and Drug Development

The unique properties of **n-octatetracontane** make it a valuable tool in several advanced scientific fields.

### Analytical Standard

Due to its high purity, thermal stability, and well-defined chromatographic behavior, **n-octatetracontane** serves as an essential analytical standard. It is used as a retention index marker in gas chromatography for the identification of other long-chain compounds in complex mixtures like petroleum fractions or natural waxes.

### Model System in Materials Science

The well-defined, simple structure of **n-octatetracontane** makes it an ideal model compound for studying the fundamental physics of long-chain molecules. Researchers use it to investigate phenomena such as crystallization kinetics, phase transitions, and self-assembly, which are critical for understanding the behavior of polymers and other complex materials.

### Potential Role in Drug Delivery Systems

The field of drug delivery, particularly using lipid-based nanocarriers, presents a compelling application area for long-chain lipids. While not a drug itself, the physicochemical properties of molecules like **octatetracontane** are relevant to the design of advanced delivery vehicles such as Lipid Nanoparticles (LNPs).<sup>[8][9]</sup>

- Core Component of Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the lipid core is solid at body temperature. Long-chain alkanes and triglycerides are primary candidates for forming this solid matrix. The hydrophobic core can encapsulate lipophilic drugs, protecting them from degradation and controlling their release. The long, saturated

chain of **octatetracontane** would contribute to a highly ordered, stable solid core, potentially leading to slower, more sustained drug release profiles.

- **Modulator of LNP Structure and Stability:** In more complex LNPs, which often contain a mixture of ionizable lipids, helper lipids, cholesterol, and PEG-lipids, the inclusion of long-chain saturated lipids can significantly impact the particle's structure and stability.<sup>[8]</sup><sup>[10]</sup> Long-chain lipids can influence the fluidity and integrity of the lipid bilayer, potentially enhancing the encapsulation of therapeutic payloads like mRNA or siRNA and modulating their release inside the target cell.<sup>[10]</sup>

Caption: Conceptual role of a long-chain alkane like **octatetracontane** in a lipid nanoparticle drug delivery system.

## Conclusion

**n-Octatetracontane**, while structurally simple, is a molecule of significant technical importance. Its well-defined chemical and physical properties make it an indispensable analytical standard and a valuable model system in materials science. Furthermore, its characteristics as a long-chain, saturated lipid highlight its potential utility in the rational design of next-generation drug delivery systems. A thorough understanding of its purification, characterization, and analytical validation, as detailed in this guide, is essential for its effective application in advanced scientific research and development.

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